Stereochemistry-Dependent Rho Kinase Inhibition: (R)- vs. (S)-Enantiomer Activity Contrast in the Downstream Pharmacophore
The (R)-configurated Boc-protected intermediate (CAS 672314-62-4) is the direct precursor to the pharmacologically active (R)-enantiomer of Y-27632. In the pivotal study by Gingras et al. (2004), the deprotected (R)-enantiomer ((+)-1) reduced Rho kinase activity to 12 ± 6% of control at 10 µM, whereas the deprotected (S)-enantiomer ((−)-1) left kinase activity at 100 ± 6% of control, indicating essentially no inhibition [1]. This represents an approximately 8.3-fold difference in residual kinase activity favoring the (R)-configuration. Because the stereocenter is set at the intermediate stage (compound 9 in Scheme 1 of Gingras et al.), the enantiomeric identity of the Boc-protected precursor directly determines the activity of the final pharmacophore.
| Evidence Dimension | Rho kinase residual activity (% control) at 10 µM compound concentration (deprotected final amines) |
|---|---|
| Target Compound Data | 12 ± 6% (for the (R)-enantiomer derived from CAS 672314-62-4) |
| Comparator Or Baseline | 100 ± 6% for (S)-enantiomer ((−)-1); DMSO vehicle control = baseline |
| Quantified Difference | ~8.3-fold reduction in kinase activity for (R) vs. (S) (12% vs. 100% residual activity) |
| Conditions | Rho kinase enzymatic assay (Kinase profiler™ service, Upstate Ltd, Dundee, UK); ATP at 100 µM; compounds tested at ~80% enantiomeric excess |
Why This Matters
This establishes that stereochemical identity at the intermediate stage is a hard requirement for downstream biological activity; procurement of the (S)-enantiomer or racemate will yield a biologically inert final product.
- [1] Gingras, K.; Avedissian, H.; Thouin, E.; Boulanger, V.; Essagian, C.; McKerracher, L.; Lubell, W.D. Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters. Bioorg. Med. Chem. Lett. 2004, 14, 4931–4934. Table 1. View Source
